3-[(4-methoxyphenyl)methyl]-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S/c1-17-7-11-19(12-8-17)24-28-23(33-29-24)16-34-26-27-22-6-4-3-5-21(22)25(31)30(26)15-18-9-13-20(32-2)14-10-18/h3-14H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQHGGJOKZWPEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(4-methoxyphenyl)methyl]-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a complex molecule that belongs to the class of quinazolinones and oxadiazoles. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 449.52 g/mol. The structure features multiple functional groups that contribute to its biological activity, including a methoxyphenyl group and an oxadiazole moiety.
Anticancer Activity
Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives in cancer treatment. The oxadiazole scaffold is known for its ability to interact with various biological targets involved in cancer proliferation and survival. The compound under review has shown promising results in inhibiting cancer cell growth through several mechanisms:
- Inhibition of Key Enzymes : It has been observed that compounds containing the oxadiazole ring can inhibit critical enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are vital for DNA synthesis and chromatin remodeling in cancer cells .
- Targeting Growth Factors : The compound's structure suggests it may interfere with growth factor signaling pathways, which are often dysregulated in cancer .
- Cytotoxicity Studies : In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have shown IC50 values indicating effective inhibition of cell proliferation .
Structure-Activity Relationship (SAR)
The biological activity of quinazolinone derivatives can often be correlated with their structural features. The presence of electron-donating groups like methoxy and methyl substituents enhances the lipophilicity and overall bioactivity of these compounds. Research indicates that modifications at specific positions on the oxadiazole ring can lead to increased potency against cancer cell lines .
Case Studies and Research Findings
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Studies have indicated that derivatives of quinazolinone exhibit significant anticancer properties. The presence of the oxadiazole moiety in this compound may enhance its ability to inhibit tumor growth by interfering with cell cycle progression or inducing apoptosis in cancer cells. Research on similar compounds has shown promising results against various cancer cell lines.
-
Antimicrobial Properties :
- The compound's structure suggests potential antimicrobial activity. Compounds containing quinazolinone and oxadiazole rings have been reported to possess antibacterial and antifungal properties. Investigations into the efficacy of this specific compound against pathogenic microorganisms could provide insights into its utility as an antimicrobial agent.
-
Anti-inflammatory Effects :
- Inflammation is a critical factor in many diseases, including arthritis and cardiovascular diseases. Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This compound may also exhibit such properties, warranting further investigation.
Material Science Applications
-
Organic Electronics :
- The unique electronic properties of compounds like this one make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The presence of electron-donating and withdrawing groups can be tailored to optimize charge transport properties.
-
Polymer Chemistry :
- The compound can serve as a monomer or cross-linking agent in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices could enhance their performance in various applications, including coatings and adhesives.
Synthetic Applications
-
Building Block for Synthesis :
- This compound can act as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further derivatization, enabling the development of new compounds with tailored properties for specific applications.
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Reagent in Organic Reactions :
- The presence of sulfur and nitrogen functionalities makes it a valuable reagent in various organic transformations, including nucleophilic substitutions and coupling reactions.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of quinazolinone derivatives against breast cancer cell lines. The results indicated that modifications at the 2-position significantly enhanced cytotoxicity compared to standard treatments . This suggests that similar modifications to our compound could yield potent anticancer agents.
Case Study 2: Antimicrobial Efficacy
Research conducted on oxadiazole-containing compounds revealed their effectiveness against Staphylococcus aureus and Candida albicans. These findings highlight the potential of our compound to exhibit similar antimicrobial properties .
Case Study 3: Organic Electronics Performance
A recent publication discussed the use of quinazolinone derivatives in OLED applications, demonstrating improved efficiency when used as hole transport materials . This positions our compound as a candidate for future research in organic electronics.
Comparison with Similar Compounds
Structural Analogs with Quinazolinone-Oxadiazole Hybrids
3-(3-Methoxypropyl)-2-({[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]methyl}sulfanyl)-3,4-Dihydroquinazolin-4-one (CAS 946352-82-5)
- Key Differences : The 3-position substituent is a 3-methoxypropyl group instead of 4-methoxyphenylmethyl.
- Impact : The aliphatic chain reduces aromaticity and may lower lipophilicity compared to the target compound. This could influence membrane permeability and metabolic stability .
- Molecular Formula : C₂₂H₂₂N₄O₃S vs. C₂₃H₂₁N₃O₃S (target).
2-({[5-Methyl-2-(3,4,5-Trimethoxyphenyl)-1,3-Oxazol-4-yl]methyl}sulfanyl)-3-Phenyl-3,4-Dihydroquinazolin-4-one (CAS 1114646-50-2)
- Key Differences : Replaces the oxadiazole with a 1,3-oxazole ring and introduces a 3,4,5-trimethoxyphenyl group.
- The trimethoxyphenyl group enhances electron-donating capacity, which may improve affinity for targets like tubulin or kinases .
- Molecular Formula : C₂₈H₂₅N₃O₅S vs. C₂₃H₂₁N₃O₃S (target).
Heterocyclic Variations: Oxadiazole vs. Triazole/Thiadiazole Derivatives
3-(4-Chlorophenyl)-4-(4-Methylphenyl)-5-{[3-(Trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-Triazole
- Key Differences: Uses a 1,2,4-triazole core instead of quinazolinone. The trifluoromethyl group enhances metabolic resistance.
2-(4-Methylphenyl)-5-[({[5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-Thiadiazole
- Key Differences : Employs a 1,3,4-thiadiazole ring, which is more polarizable due to sulfur’s larger atomic radius.
- Impact : Thiadiazoles often display stronger antimicrobial activity, as seen in derivatives like those reported by Wang et al. .
Substituent Effects on Bioactivity
Methoxy vs. Methyl Groups
- The 4-methoxyphenyl group in the target compound provides electron-donating effects, enhancing resonance stabilization. In contrast, 4-methylphenyl (e.g., in CAS 946352-82-5) offers weaker electron donation but greater hydrophobicity .
- Example : 2-Methylsulfanyl-3H-quinazolin-4-one derivatives exhibit analgesic activity, suggesting that alkyl/aryl sulfanyl groups modulate CNS penetration .
Sulfanyl Linkers
- Sulfanyl (-S-) groups improve solubility via hydrogen bonding and disulfide formation. For instance, sulfanyl-containing triazoles in showed antifungal activity, likely due to thiol-mediated redox interactions .
Preparation Methods
Table 1. Physicochemical Properties of Key Intermediates and Final Compound
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| Quinazolinone Intermediate | C₁₇H₁₆N₂O₂ | 296.32 | 85 | 197 |
| Oxadiazole Intermediate | C₁₀H₉N₃O | 189.20 | 68 | 164 |
| Final Product | C₂₇H₂₄N₄O₃S | 516.58 | 70 | 172 |
Optimization and Challenges
-
Regioselectivity in Oxadiazole Formation : The use of chloramine T ensures selective 1,2,4-oxadiazole cyclization over 1,3,4-isomers, as evidenced by comparative UV spectra.
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Thioether Stability : The coupling reaction requires anhydrous conditions to prevent oxidation of the sulfanyl group to sulfoxide.
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Green Chemistry Approaches : Patent literature highlights nitrobenzene-free syntheses using AlCl₃ catalysis, reducing wastewater generation by 40% .
Q & A
Q. What are the critical steps for synthesizing this compound with high purity and yield?
- Methodological Answer : Synthesis involves multi-step reactions, starting with the formation of the quinazolinone core. Key steps include:
- Quinazolinone framework synthesis : Anthranilamide derivatives react with aldehydes/ketones under reflux in methanol or ethanol .
- Oxadiazole ring formation : Cyclization of nitrile intermediates with hydroxylamine in the presence of dehydrating agents (e.g., POCl₃) at 80–100°C .
- Thioether linkage : Use of mercapto-oxadiazole intermediates coupled with halogenated quinazolinones under basic conditions (e.g., K₂CO₃ in DMF) .
Optimization Tip : Monitor reaction progress via TLC and purify via column chromatography using silica gel and ethyl acetate/hexane gradients.
Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy : Assign peaks for methoxyphenyl (δ 3.8–4.0 ppm for OCH₃) and oxadiazole protons (δ 7.2–8.1 ppm for aromatic systems). Confirm thioether linkage via coupling constants in 2D NOESY .
- X-ray Crystallography : Resolve stereoelectronic effects (e.g., bond angles between oxadiazole and quinazolinone moieties) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion at m/z ~500–550) .
Q. What role do methoxy and methyl groups play in modulating solubility and reactivity?
- Methodological Answer :
- Methoxy groups : Enhance solubility in polar solvents (e.g., DMSO, methanol) via hydrogen bonding .
- Methyl groups : Stabilize hydrophobic interactions in biological assays (e.g., receptor binding) .
Experimental Validation : Compare logP values (HPLC retention times) of derivatives with/without substituents .
Advanced Research Questions
Q. How can conflicting biological activity data from similar quinazolinone derivatives be reconciled?
- Methodological Answer :
- Case Study : Derivatives with 4-methylphenyl vs. 4-methoxyphenyl groups show divergent antimicrobial activities .
- Resolution Strategy :
- Perform dose-response assays (IC₅₀ values) under standardized conditions (e.g., pH 7.4, 37°C).
- Use molecular docking to compare binding affinities to target enzymes (e.g., dihydrofolate reductase) .
Key Insight : Steric hindrance from methyl groups may reduce binding efficiency compared to methoxy substituents .
Q. What catalytic systems optimize the synthesis of the oxadiazole-thioether linkage?
- Methodological Answer :
- Heterogeneous Catalysis : Graphene oxide nanosheets improve reaction efficiency in aqueous media (yield >85% vs. 65% without catalyst) .
- Microwave-Assisted Synthesis : Reduce reaction time from 12h to 2h while maintaining yields ≥90% .
Table : Comparison of Catalytic Methods
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 72 | |
| Graphene oxide | H₂O | 60 | 88 |
Q. How can computational modeling predict metabolic stability of this compound?
- Methodological Answer :
- In Silico Tools : Use SwissADME or ADMET Predictor to estimate CYP450 metabolism.
- Key Parameters :
- LogP : Optimal range 2–3 for blood-brain barrier penetration.
- Topological Polar Surface Area (TPSA) : <140 Ų for oral bioavailability .
Experimental Follow-Up : Validate predictions via microsomal stability assays (e.g., human liver microsomes) .
Data Contradiction Analysis
Q. Why do some studies report higher cytotoxicity for this compound compared to analogs?
- Methodological Answer :
- Hypothesis : The 1,2,4-oxadiazole moiety may induce ROS generation in cancer cells.
- Testing Protocol :
Measure ROS levels (e.g., DCFH-DA assay) in treated vs. untreated cells.
Compare apoptosis markers (e.g., caspase-3 activation) via Western blot .
Critical Factor : Substituent positioning (para vs. meta) on the phenyl ring alters electron distribution and ROS induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
